(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound featuring a unique combination of structural motifs This compound includes a dihydrobenzo[b][1,4]dioxin core, a pyridazin-3-yloxy group, and a piperidin-1-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Pyridazin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridazin-3-ol derivative reacts with a suitable leaving group on the dihydrobenzo[b][1,4]dioxin core.
Introduction of the Piperidin-1-ylmethanone Moiety: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylmethanone moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the dihydrobenzo[b][1,4]dioxin and pyridazin-3-yloxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: N-oxides of the piperidin-1-ylmethanone moiety.
Reduction: Alcohol derivatives of the piperidin-1-ylmethanone moiety.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug development. It could be explored for its efficacy in treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dihydrobenzo[b][1,4]dioxin core can interact with hydrophobic pockets, while the pyridazin-3-yloxy and piperidin-1-ylmethanone groups can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone: Lacks the pyridazin-3-yloxy and piperidin-1-yl groups, making it less complex.
(4-(Pyridazin-3-yloxy)piperidin-1-yl)methanone: Does not contain the dihydrobenzo[b][1,4]dioxin core, which may reduce its potential interactions.
Uniqueness
The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone lies in its combination of structural motifs, which allows for diverse interactions and potential applications across various fields. Its multi-functional nature makes it a versatile compound for scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-12-23-14-4-1-2-5-15(14)25-16)21-10-7-13(8-11-21)24-17-6-3-9-19-20-17/h1-6,9,13,16H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMXVODTIBTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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